6-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
Description
6-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound of interest in various scientific fields due to its unique chemical structure and potential applications. It contains a pyridazine core with a piperidine and pyrazine moiety, as well as an oxadiazole ring, making it a compound of high complexity and functionality.
Properties
IUPAC Name |
3-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3/c25-14-4-3-12(21-22-14)17(26)24-7-1-2-11(10-24)8-15-20-16(23-27-15)13-9-18-5-6-19-13/h3-6,9,11H,1-2,7-8,10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHZQTLYFBHHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves a multi-step process:
Synthesis of 3-(pyrazin-2-yl)-1,2,4-oxadiazole: : This can be achieved through a cyclization reaction of an appropriate pyrazinyl hydrazide with a carboxylic acid derivative.
Formation of Piperidine Derivative: : 3-(pyrazin-2-yl)-1,2,4-oxadiazole is reacted with a piperidine derivative to introduce the piperidine moiety.
Introduction of Pyridazinone: : The piperidine compound is then reacted with a pyridazinone derivative under specific conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound could involve similar steps but optimized for large-scale production, including:
Use of continuous flow reactors to enhance reaction efficiency and yield.
Implementation of advanced purification techniques such as crystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Oxidation: : This compound may undergo oxidation, typically with reagents like potassium permanganate or chromium trioxide, leading to oxidative cleavage or transformation of specific functional groups.
Reduction: : Reduction reactions could involve agents like sodium borohydride or lithium aluminum hydride to selectively reduce certain parts of the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions could occur at various positions on the compound, facilitated by reagents such as halides or organometallics.
Oxidation: : Potassium permanganate in acidic or neutral conditions.
Reduction: : Sodium borohydride in alcoholic solvents.
Substitution: : Halides in the presence of a base or acid catalyst.
Major Products Formed: The products formed from these reactions depend on the specific functional groups involved and the reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its potential as a building block in complex organic synthesis, offering multiple reactive sites for functionalization.
Biology: Biologically, it may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation, due to its heterocyclic structure and the presence of multiple nitrogen atoms.
Medicine: In medicine, derivatives of this compound could be explored for therapeutic applications, particularly in drug development for conditions that involve enzymatic dysregulation or microbial infections.
Industry: Industrial applications could include its use as a precursor in the synthesis of high-performance materials, such as polymers or dyes, owing to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 6-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one would depend on its specific application:
Molecular Targets: : It may target specific enzymes or receptors, binding to active sites and modulating their activity.
Pathways Involved: : The pathways could involve inhibition of enzyme activity, disruption of microbial cell walls, or modulation of signaling pathways in cells.
Comparison with Similar Compounds
Comparison: Compared to other similar compounds, this molecule's unique combination of a pyridazine core with piperidine, pyrazine, and oxadiazole groups makes it stand out in terms of chemical diversity and potential reactivity.
Similar Compounds:3-(pyrazin-2-yl)-1,2,4-oxadiazole: : A simpler analog lacking the piperidine and pyridazine moieties.
Piperidine-based Compounds: : Such as piperidine-1-carbonyl derivatives, but without the pyrazine or oxadiazole groups.
Pyridazinone Derivatives: : Compounds with a pyridazinone core but different substituents in place of the pyrazine or oxadiazole rings.
This detailed article provides a comprehensive overview of 6-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one, highlighting its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
